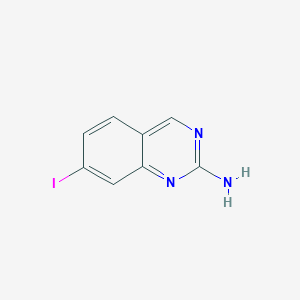

7-Iodoquinazolin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Iodoquinazolin-2-amine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development. It is a derivative of quinazoline, a heterocyclic compound that is widely used in pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

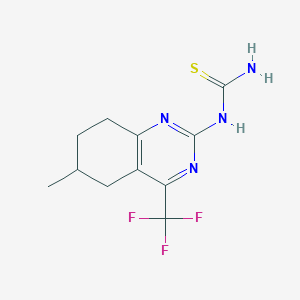

Synthesis and Antifungal Applications

A group of novel 6-iodoquinazolin-4(3H)-one derivatives, related to 7-Iodoquinazolin-2-amine, was synthesized and evaluated for their fungicidal activities. These compounds were prepared starting from 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one via action with various nitrogen nucleophiles, leading to potential applications in addressing fungal infections (El-Hashash et al., 2015).

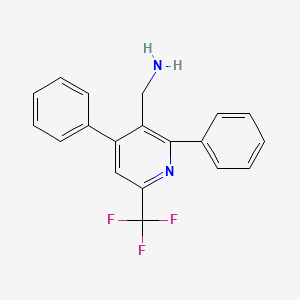

Anticancer Research

Research into the anticancer properties of 7-Iodoquinazolin-2-amine derivatives includes the synthesis of novel polycarbo-substituted 4-anilinoquinazolines, which showed potential cytotoxicity against various cancer cell lines. These compounds were derived from 2-aryl-6-bromo-8-iodoquinazolines, highlighting a significant area of study for developing new cancer therapies (Paumo et al., 2016).

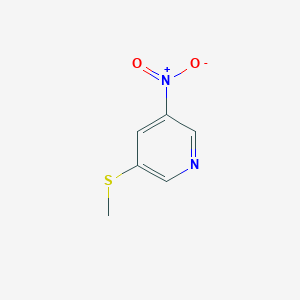

Antibacterial Properties

New 8-nitrofluoroquinolone derivatives, synthesized from a core structure similar to 7-Iodoquinazolin-2-amine, were investigated for their antibacterial properties. These compounds showed promising activity against both gram-positive and gram-negative bacterial strains, pointing towards potential applications in combating bacterial infections (Al-Hiari et al., 2007).

Applications in Cell Physiology

The modification of tertiary amines, including structures akin to 7-Iodoquinazolin-2-amine, for applications in studying cell physiology, was explored. This research demonstrated the efficient release of bioactive molecules in cellular environments, contributing to the understanding of cell signaling and function (Asad et al., 2017).

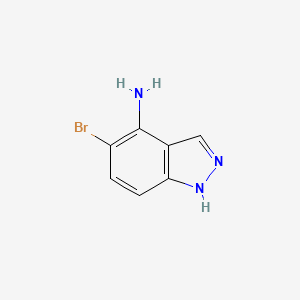

Drug Development and Optimization

The development of small libraries of 4-anilinoquinolines, including derivatives of 7-Iodoquinazolin-2-amine, led to the identification of potent inhibitors for Protein Kinase Novel 3 (PKN3), which is linked to various cancers. These findings offer a pathway for the development of new drugs targeting PKN3-related pathologies (Asquith et al., 2020).

Eigenschaften

IUPAC Name |

7-iodoquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKSKODZZVPDLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodoquinazolin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B6592261.png)

![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)

![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)

![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B6592314.png)

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)